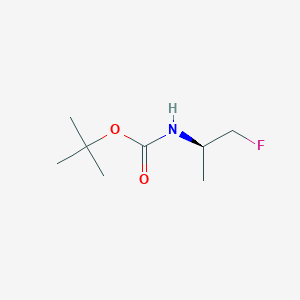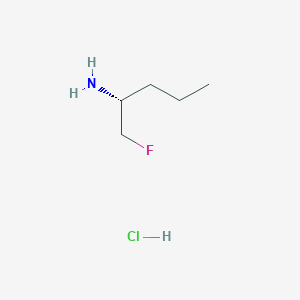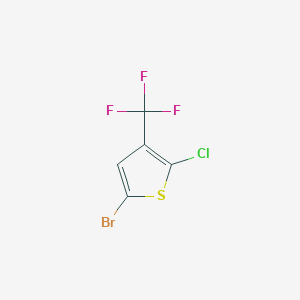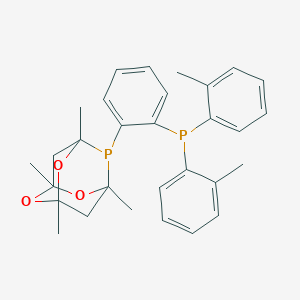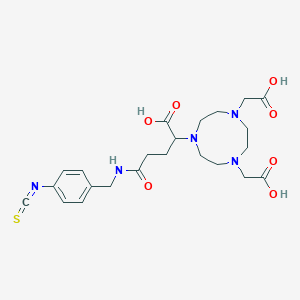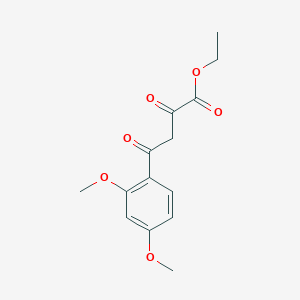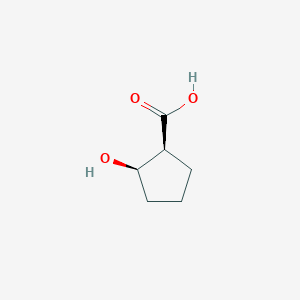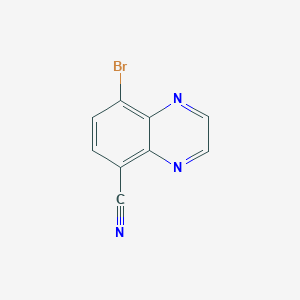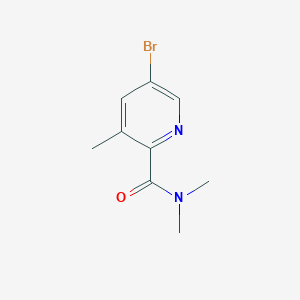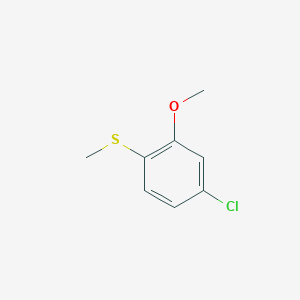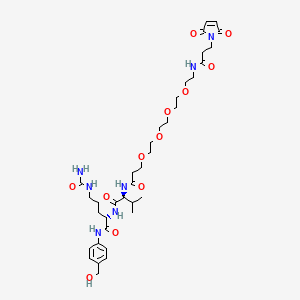
Mal-beta-Ala-PEG(4)-Val-Cit-PAB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “Mal-beta-Ala-PEG(4)-Val-Ala-PAB” involves the use of maleimido-beta-alanyl-tetraethyleneglycol-propanoyl-valyl-alanyl- (4-aminobenzyl alcohol) as a chemical name . The compound has several synonyms, including Mal-beta-Ala-PEG(4)-va-PAB and (S)-2-((S)-2-(3-(2-(2-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionylamido)ethoxy)ethoxy)ethoxy)ethoxy)propanamido)-3-methylbutanApplications De Recherche Scientifique
1. Tumor Targeting and Imaging
Radiolabeled peptides, including those utilizing similar structures to Mal-beta-Ala-PEG(4)-Val-Cit-PAB, are significant in clinical cancer imaging and treatment. The in vivo coadministration of specific enzyme inhibitors improves peptide bioavailability and tumor uptake. For example, a study demonstrated that the coadministration of phosphoramidon (PA) with certain peptide conjugates resulted in a remarkable increase in uptake in tumor xenografts in mice, showcasing the potential of such compounds in cancer diagnostics and therapeutics (Nock et al., 2014).
2. Enhancing Drug Delivery
Research on linear oligopeptides, including those similar to this compound, has explored their use in drug delivery systems. One study involved investigating the infrared absorption properties of polyethylene glycol (PEG)-bound linear homo-oligopeptides, suggesting their potential application in enhancing drug delivery mechanisms (Bonora et al., 1979).
3. Designing Antibody-Drug Conjugates
The use of compounds like this compound in the design of antibody-drug conjugates (ADCs) is significant. A study explored the use of a novel linker consisting of PEG and dipeptide for conjugation of adriamycin with a tumor-specific monoclonal antibody, confirming that the linker can be cleaved selectively by tumor-specific enzymes to express cytotoxicity of anti-tumor agents (Suzawa et al., 2002).
4. Peptide Conformational Studies
The structural and conformational analysis of peptides, including those with structures akin to this compound, is crucial in understanding their biological activities. A study on the infrared conformational analysis of PEG-bound alanine and valine homo-L-oligopeptides in solid-state and solution provided insights into the structural characteristics of these peptides (Bonora et al., 1979).
Mécanisme D'action
Target of Action
Mal-PEG4-Val-Cit-PAB, also known as Mal-beta-Ala-PEG(4)-Val-Cit-PAB, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .
Mode of Action
The compound interacts with its targets through a cleavable linker. The Val-Cit linkers in the compound can be cleaved by Cathepsin B . The Maleimide (Mal) group in the compound is reactive toward thiol groups . This cleavage releases the drug, allowing it to exert its cytotoxic effects on the target cells .
Biochemical Pathways
The cleavage of the Val-Cit linkers by Cathepsin B is a key step in the action of Mal-PEG4-Val-Cit-PAB . Cathepsin B is a protease that is often overexpressed in tumor cells, making it an ideal trigger for the release of the drug . Once the drug is released, it can interact with its target within the cell, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Mal-PEG4-Val-Cit-PAB are influenced by its structure. The PEG4 spacer in the compound improves its aqueous solubility , which can enhance its bioavailability. The specific adme (absorption, distribution, metabolism, and excretion) properties of the compound would depend on the specific drug that is attached to it .
Result of Action
The result of the action of Mal-PEG4-Val-Cit-PAB is the selective killing of target cells. By attaching to specific antibodies, the compound ensures that the drug is delivered directly to the target cells . The cleavage of the linker by Cathepsin B then releases the drug, allowing it to exert its cytotoxic effects .
Action Environment
The action of Mal-PEG4-Val-Cit-PAB can be influenced by various environmental factors. For example, the overexpression of Cathepsin B in tumor cells can enhance the cleavage of the linker and the release of the drug . Additionally, the pH of the environment can influence the reactivity of the Maleimide group toward thiol groups .
Analyse Biochimique
Biochemical Properties
Mal-beta-Ala-PEG(4)-Val-Cit-PAB interacts with various enzymes, proteins, and other biomolecules. The Val-Cit linkers in this compound can be cleaved by Cathepsin B . This enzyme is present only in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to be cleaved by Cathepsin B ensures that the ADC payload is released within the cell, thereby exerting its effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. The Maleimide (Mal) group in the compound is reactive toward thiol groups . This allows it to conjugate cysteine residues in proteins . The Val-Cit dipeptide is a protease-cleavable motif which releases the ADC payload into cells via an elimination mechanism .
Propriétés
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGLOOGTSQEDBL-UVMMSNCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55N7O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
